molecular formula C12H19N5O B14800278 2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine

2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B14800278
M. Wt: 249.31 g/mol
InChI Key: CGWHORIPELATPM-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with an acetyl group and a pyrimidine ring substituted with methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines, which can be further deprotected to yield the desired piperazine derivatives .

Comparison with Similar Compounds

2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives. These compounds also exhibit acetylcholinesterase inhibitory activity and are being investigated for their potential use in the treatment of Alzheimer’s disease . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties.

List of Similar Compounds:

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

1-[4-[4-methyl-6-(methylamino)pyrimidin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C12H19N5O/c1-9-8-11(13-3)15-12(14-9)17-6-4-16(5-7-17)10(2)18/h8H,4-7H2,1-3H3,(H,13,14,15)

InChI Key

CGWHORIPELATPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C)NC

Origin of Product

United States

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